Fmoc-Photo-Linker

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenylmethoxycarbonyl-photo-linker typically involves the anchoring of the first 9-fluorenylmethoxycarbonyl-protected amino acid onto a linker-modified resin. This is followed by the assembly of the peptide chain through consecutive cycles of 9-fluorenylmethoxycarbonyl-deprotection and coupling of the 9-fluorenylmethoxycarbonyl-protected and acid-activated amino acids . The final step involves the removal of side chain protecting groups and the release of the fully assembled peptide from the resin via acid treatment .

Industrial Production Methods

In industrial settings, the production of 9-fluorenylmethoxycarbonyl-photo-linker is often carried out using automated solid-phase peptide synthesis equipment. This method ensures high efficiency and consistency in the production of peptides, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

9-fluorenylmethoxycarbonyl-photo-linker undergoes several types of chemical reactions, including:

Photocleavage: The compound is cleaved under neutral conditions using ultraviolet light, which allows for the controlled release of peptides.

Common Reagents and Conditions

Photocleavage: Ultraviolet light is used to cleave the compound under neutral conditions.

Deprotection: Basic reagents such as piperidine, diethylamine, or morpholine are used to remove the 9-fluorenylmethoxycarbonyl group.

Major Products Formed

The major products formed from these reactions include the desired peptides, which are released from the resin upon photocleavage, and the deprotected amino acids, which are obtained after the removal of the 9-fluorenylmethoxycarbonyl group .

Wissenschaftliche Forschungsanwendungen

Key Properties

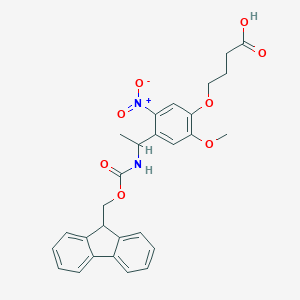

- Chemical Formula : C28H28N2O8

- Molecular Weight : 520.53 g/mol

- CAS Number : 162827-98-7

Peptide Synthesis

Fmoc-Photo-Linker enables the synthesis of complex peptides and proteins. It is particularly valuable for:

- Facilitating the assembly of peptide chains : The linker allows for multiple cycles of deprotection and coupling, which is essential in SPPS .

- Production of diverse peptide libraries : The ability to release peptides on demand aids in high-throughput screening applications .

Biomedical Applications

The compound has been extensively studied for its potential in drug delivery systems:

- Peptide-based therapeutics : this compound is used to create peptide-drug conjugates that can be activated by light, allowing for targeted therapy .

- Tissue engineering : Peptides released from the linker can be utilized to form hydrogels that support cell growth and tissue regeneration .

Cellular Studies

Recent advancements have demonstrated the utility of this compound in cellular applications:

- Controlled release of bioactive peptides : Research has shown that peptides can be released spatiotemporally within living cells using UV light, facilitating studies on cell behavior and drug responses .

- Protein-protein interaction studies : The linker has been employed to investigate interactions between proteins in vivo, providing insights into cellular mechanisms .

Case Studies

Wirkmechanismus

The mechanism of action of 9-fluorenylmethoxycarbonyl-photo-linker involves the controlled release of peptides through a photolabile mechanism. Upon exposure to ultraviolet light, the compound undergoes photocleavage, resulting in the release of the peptide from the resin . This process allows for precise control over the release of peptides, making it suitable for applications that require high specificity and accuracy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-fluorenylmethoxycarbonyl-photolabile-linker: Another photolabile linker used in solid-phase peptide synthesis.

Traceless photocleavable linker: Used for the automated glycan assembly of carbohydrates with free reducing ends.

9-fluorenylmethoxycarbonyl-photo-NHS: A compound used for coupling photocleavable groups to amino-functionalized surfaces.

Uniqueness

9-fluorenylmethoxycarbonyl-photo-linker is unique in its ability to facilitate the controlled release of peptides under neutral conditions using ultraviolet light. This property makes it particularly valuable for applications that require precise control over the release of peptides, such as in the development of peptide-based therapeutics and diagnostic tools .

Biologische Aktivität

The Fmoc-Photo-Linker (9-fluorenylmethoxycarbonyl-photo-linker) is a versatile compound widely utilized in peptide synthesis and biological research. Its unique properties enable the study of complex biological systems through light-activated mechanisms, making it a valuable tool in chemical biology, tissue engineering, and drug delivery applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and findings from various studies.

Overview of this compound

This compound is primarily used for the synthesis of peptides and proteins. It allows researchers to incorporate light-sensitive functionalities into biomolecules, facilitating controlled release and activation in biological systems. The compound's ability to undergo photolytic cleavage under UV light makes it suitable for applications requiring precise temporal and spatial control over biological processes.

The primary mechanism of action for this compound involves its photolytic behavior. Upon exposure to UV light (typically at 365 nm), the linker can be cleaved, releasing the attached peptide or protein. This process enables researchers to study the effects of specific biomolecules in real-time within living cells or tissues.

Applications in Biological Research

- Peptide Synthesis : this compound is extensively used in synthesizing complex peptides, allowing for the incorporation of photolabile groups that can be activated post-synthesis.

- Controlled Drug Delivery : The linker is employed in developing peptide-based hydrogels that can release therapeutic agents in response to light, enhancing targeted delivery and minimizing side effects.

- Cellular Studies : Researchers utilize this compound to investigate cell-cell interactions and signaling pathways by activating peptides within live cells.

Study 1: Photocaged Peptides in Neuron–Glia Communication

In a study investigating neuron–glia interactions, photocaged peptides were employed to activate signaling pathways in astrocytes. When exposed to UV light, the photocaged agonist peptide pFMRF induced spikes in intracellular calcium levels, demonstrating the potential of this compound in studying cellular communication dynamics .

Study 2: Light-Triggered Release of Amyloid Peptides

Another significant application involved using photocaged Aβ-derived macrocyclic peptides to study amyloid fibrillation in neuroblastoma cells (SH-SY5Y). The uncaged form of these peptides was shown to disrupt cell membranes at concentrations as low as 50 µM following UV irradiation, highlighting the utility of this compound in probing toxicological effects in cellular environments .

Study 3: High-Throughput Screening with Photo-Releasing Arrays

A recent advancement utilized a photo-cleavable linker system for high-throughput cell arrays, allowing for spatiotemporal control over peptide release. This system demonstrated a 25% reduction in cell viability upon peptide release compared to controls, indicating its potential for drug screening applications .

Comparative Analysis of Photolabile Linkers

The following table summarizes key characteristics and applications of various photolabile linkers compared to this compound:

| Linker Type | Photolytic Wavelength | Application Area | Advantages |

|---|---|---|---|

| This compound | 365 nm | Peptide synthesis, drug delivery | High specificity, controlled release |

| Nitrobenzyl Linkers | 365 nm | Protein activation | Tunable photochemical properties |

| Benzophenone Linkers | 350 nm | Structural proteomics | Good reactivity but limited specificity |

| Phenylazide Linkers | 340 nm | Biomolecular interactions | Fast reaction rates |

Safety Considerations

While this compound is generally safe when handled properly, it may cause skin and eye irritation upon contact. Standard laboratory safety protocols should be followed during its use.

Future Directions

Research on this compound continues to expand, focusing on enhancing its efficiency and specificity in biological applications. Future studies may explore its potential in developing advanced drug delivery systems and further elucidating complex cellular mechanisms through innovative photocaging strategies.

Eigenschaften

IUPAC Name |

4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWESTWISAMMBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392737 | |

| Record name | AG-E-12696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162827-98-7 | |

| Record name | AG-E-12696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.